![molecular formula C19H21N5OS B2453775 1-(4-methylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 461017-87-8](/img/structure/B2453775.png)

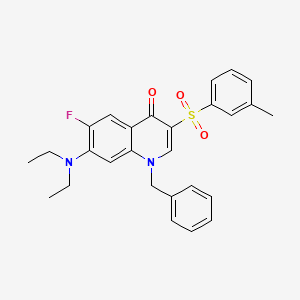

1-(4-methylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

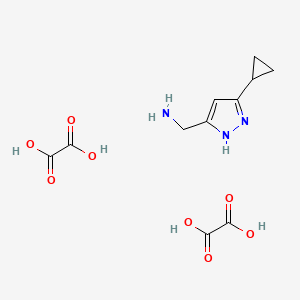

The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their various biological activities . They are structurally similar to purines, which are key components of many biological molecules, such as DNA and ATP .

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has a methylpiperidin-1-yl group and a phenylthioethanone group attached to the core structure .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions, particularly those involving the nitrogen atoms in the pyrazole and pyrimidine rings . The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any chiral centers .Scientific Research Applications

Antiviral and Antimicrobial Applications

- Synthesis and Antiviral Activity : Derivatives of pyrazolopyrimidines have been synthesized and evaluated for their antiviral activities, including anti-HSV1 and anti-HAV-MBB, showing potential as antiviral agents (Attaby et al., 2006).

- Antimicrobial Activities : Thiazolo-pyrimidine analogues were synthesized and demonstrated broad-spectrum antibacterial and good antifungal activities compared to standard drugs, indicating their potential as antimicrobial agents (Bhadraiah et al., 2020).

Insecticidal Applications

- Insecticidal Evaluation : Pyrazole-based tetrahydropyrimidine derivatives were synthesized and exhibited significant insecticidal activity against certain pests, suggesting their use in pest control (Halim et al., 2020).

Anticancer Applications

- Anticancer Agents : A novel class of analgesic and anesthetic agents based on the 4-phenylpiperidine pharmacophore found in morphine and related to fentanyl was identified, indicating their potential utility in pain management and as anticancer agents (Kudzma et al., 1989).

- Antitubercular and Anticancer Activities : Some newly synthesized pyrazole and pyrimidine derivatives showed significant anti-tubercular activity against Mycobacterium tuberculosis and potential as anticancer agents, highlighting their therapeutic potential (Pathak et al., 2014).

Mechanism of Action

Target of Action

It is known that similar compounds have shown promising cytotoxicity against tested cancer cell lines .

Mode of Action

The compound interacts with its targets, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . It significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression, apoptosis, and inflammation. It inhibits the NF-κB pathway, which plays a crucial role in inflammation and cancer progression . It also activates caspase-3, a key enzyme in the execution phase of cell apoptosis .

Pharmacokinetics

Similar compounds have been evaluated for their anticancer activity in in vitro and in vivo cancer models .

Result of Action

The compound exhibits better cytotoxicity against all tested cell lines as compared to doxorubicin . It successfully inhibits cell cycle progression and displays good apoptosis in A549 cells . Additionally, it prominently displays tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

Future Directions

Given the biological activities of other pyrazolo[3,4-d]pyrimidines, this compound could be a potential candidate for further study. Future research could involve testing its biological activity, optimizing its structure for improved activity or selectivity, and investigating its mechanism of action .

properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-14-7-9-23(10-8-14)17(25)12-26-19-16-11-22-24(18(16)20-13-21-19)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLOHCUUKWBALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3,4-dichlorobenzoate](/img/structure/B2453694.png)

![3-(5-chlorothiophen-2-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2453698.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)

![2-hydroxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2453700.png)

![N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453703.png)

![N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2453706.png)

![N-(2,5-diethoxyphenyl)-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide](/img/structure/B2453711.png)

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453714.png)